In Vitro Potency Against Wild-Type EZH2
In a comparative study of EZH2 inhibitors, GSK126 demonstrated superior potency against wild-type EZH2, with an IC50 of 10 nM, compared to EPZ-6438 (IC50 11 nM) and EPZ005687 (IC50 54 nM) [1]. This represents a ~10% improvement in potency over EPZ-6438 and a 5.4-fold increase in potency over EPZ005687 under identical assay conditions [1].
| Evidence Dimension | In vitro inhibitory concentration (IC50) against wild-type EZH2 methyltransferase |
|---|---|
| Target Compound Data | 10 nM (IC50) |
| Comparator Or Baseline | EPZ-6438: 11 nM; EPZ005687: 54 nM |
| Quantified Difference | GSK126 is 1.1x more potent than EPZ-6438 and 5.4x more potent than EPZ005687 |
| Conditions | In vitro methyltransferase activity assay with wild-type EZH2 PRC2 complex, SAM concentration = 7.5 µM [1] |
Why This Matters
Higher potency at the biochemical level translates to a lower effective concentration required to achieve target engagement, which is critical for minimizing off-target effects in cellular assays and for dose-sparing in vivo studies.
- [1] Knutson, S. K., Warholic, N. M., Wigle, T. J., Klaus, C. R., Allain, C. J., Raimondi, A., ... & Keilhack, H. (2013). A selective inhibitor of EZH2 blocks H3K27 methylation and kills mutant lymphoma cells. Nature Chemical Biology, 8(11), 890-896. View Source
